molecular formula C25H27N3O3 B6514230 N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-17-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514230
CAS No.: 892279-17-3
M. Wt: 417.5 g/mol
InChI Key: ZAVGRULMXYXOIE-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.20524173 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h2,5-7,9-12,17H,1,3-4,8,13-16H2,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGRULMXYXOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight417.51 g/mol
Molecular FormulaC25 H27 N3 O3
SMILESC1CCC(CCNC(c2ccc3C(N(CCc4ccccc4)C(Nc3c2)=O)=O)=O)=CC1
logP4.1127
Polar Surface Area64.906 Ų

Research indicates that compounds similar to this compound may interact with various biological targets including receptors involved in inflammatory responses and metabolic pathways. Specifically, the compound may act as a ligand for free fatty acid receptors (FFA), which are implicated in regulating energy homeostasis and inflammatory processes in the body .

1. Anti-inflammatory Properties

Studies have shown that similar compounds can reduce pro-inflammatory cytokine levels in macrophages. The modulation of these cytokines suggests potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and colitis .

2. Antimicrobial Activity

Compounds with structural similarities have demonstrated antimicrobial properties against a range of pathogens including bacteria and fungi. For instance, certain derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections .

3. Cholinesterase Inhibition

Some derivatives of quinazoline compounds have been evaluated for their ability to inhibit cholinesterase enzymes. For example, related structures demonstrated good inhibitory activity against butyrylcholinesterase (BChE), which is crucial for therapeutic strategies in neurodegenerative diseases like Alzheimer’s .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of quinazoline derivatives similar to the compound . The results indicated that certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Case Study 2: Anti-inflammatory Effects
In vitro studies using macrophage cell lines treated with related compounds showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound at varying concentrations (10 µM to 100 µM). This suggests that the compound may have a dose-dependent effect on inflammatory mediators .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to C190-0284 exhibit promising anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. Preliminary studies suggest that C190-0284 may inhibit cell proliferation in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Quinazoline derivatives have been explored for their antimicrobial effects. C190-0284 may demonstrate activity against a range of pathogens, including bacteria and fungi. Studies have shown that modifications to the quinazoline structure can enhance antimicrobial potency, making it a candidate for further investigation in this area.

Neurological Applications

Given the structural similarities to other neuroactive compounds, there is potential for C190-0284 to interact with neurotransmitter systems. Research into quinazoline derivatives has suggested possible applications in treating neurodegenerative diseases and mood disorders by modulating serotonin and dopamine receptors.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs to C190-0284 had IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.

Case Study 2: Antimicrobial Screening

In a screening conducted by researchers at a leading pharmaceutical institute, several quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.

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